Methyl 5-Methoxy-2-thiophenecarboxylate

Descripción

BenchChem offers high-quality Methyl 5-Methoxy-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Methoxy-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

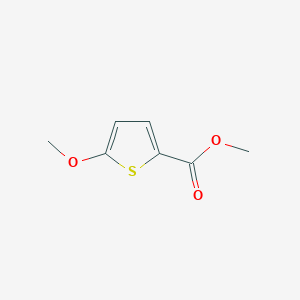

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWCXRSVUFRZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505563 | |

| Record name | Methyl 5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77133-25-6 | |

| Record name | Methyl 5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Methyl 5-Methoxy-2-thiophenecarboxylate

Foreword

For the discerning researcher in drug discovery and materials science, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. Thiophene derivatives, in particular, represent a class of heterocyclic compounds that have consistently demonstrated significant utility due to their unique electronic properties and versatile reactivity. This guide provides a comprehensive technical overview of Methyl 5-Methoxy-2-thiophenecarboxylate, a key building block for the synthesis of complex molecular architectures. Herein, we will delve into its fundamental properties, synthesis, spectral characterization, reactivity, and potential applications, offering insights grounded in established chemical principles to empower your research endeavors.

Core Molecular Attributes

Methyl 5-Methoxy-2-thiophenecarboxylate is a disubstituted thiophene bearing a methoxy group at the 5-position and a methyl ester at the 2-position. These functional groups significantly influence the molecule's physicochemical properties and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | |

| CAS Number | 77133-25-6 | [1] |

| Appearance | Expected to be a solid or liquid | |

| Solubility | Likely soluble in common organic solvents |

Synthesis and Mechanistic Considerations

Proposed Experimental Protocol: Selective Hydrolysis

This protocol is adapted from the synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid and is a proposed route.[2]

Materials:

-

Dimethyl thiophene-2,5-dicarboxylate

-

Methanol (absolute)

-

Sodium Hydroxide (or Sodium Methoxide)

-

Hydrochloric Acid (6 M)

-

Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl thiophene-2,5-dicarboxylate (1 equivalent) in absolute methanol.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (1 equivalent) in methanol. The use of a single equivalent of base is crucial for achieving selective hydrolysis of one ester group.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 343 K or reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the mono-acid intermediate.[2]

-

Work-up: Upon completion, cool the reaction mixture and neutralize it carefully with 6 M hydrochloric acid to a pH of approximately 5.[2]

-

Esterification: The resulting 5-(methoxycarbonyl)thiophene-2-carboxylic acid can then be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 5-Methoxy-2-thiophenecarboxylate.

Causality of Experimental Choices:

-

The choice of a single equivalent of the base is paramount to favor the mono-hydrolysis of the diester starting material. An excess of base would likely lead to the formation of the dicarboxylic acid.

-

Methanol is chosen as the solvent as it is also a reagent in the potential subsequent esterification step and is effective at dissolving the starting materials.

-

Acidification is necessary to protonate the carboxylate intermediate, allowing for its extraction and subsequent esterification.

Caption: Proposed synthesis workflow for Methyl 5-Methoxy-2-thiophenecarboxylate.

Spectroscopic and Structural Characterization

Precise spectroscopic data for Methyl 5-Methoxy-2-thiophenecarboxylate is not widely published. However, expected spectral features can be predicted based on the analysis of closely related structures and the known effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methoxy protons, and the methyl ester protons. The electron-donating methoxy group at the 5-position will shield the proton at the 4-position, causing it to appear at a higher field (lower ppm) compared to the proton at the 3-position. The methyl protons of both the methoxy and ester groups will appear as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most deshielded, appearing at the lowest field. The carbons of the thiophene ring will have chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Based on the IR spectrum of the closely related 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, the following characteristic absorption bands are expected[2]:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching of the thiophene ring |

| ~2950 | C-H stretching of the methyl groups |

| ~1720-1730 | C=O stretching of the ester |

| ~1600, ~1450 | C=C stretching of the thiophene ring |

| ~1250 | C-O stretching of the ester and ether |

Reactivity and Electronic Effects

The reactivity of the thiophene ring is significantly modulated by the electronic properties of the methoxy and methyl ester substituents.

-

Methoxy Group (at C5): This is a strong electron-donating group through resonance, which increases the electron density of the thiophene ring. This activating effect makes the ring more susceptible to electrophilic aromatic substitution.

-

Methyl Ester Group (at C2): This is an electron-withdrawing group through both induction and resonance, which deactivates the thiophene ring towards electrophilic attack.

The interplay of these two groups dictates the regioselectivity of further reactions. The activating effect of the methoxy group is generally stronger, directing incoming electrophiles primarily to the 3-position.

Caption: Electronic effects influencing the reactivity of the thiophene ring.

Applications in Research and Development

Thiophene-containing molecules are prevalent in a wide array of pharmaceuticals and functional materials.[3][4] Methyl 5-Methoxy-2-thiophenecarboxylate, as a functionalized building block, is a valuable precursor for the synthesis of more complex molecules with potential biological activity.

-

Medicinal Chemistry: The thiophene scaffold is a well-established isostere for the benzene ring, often leading to improved pharmacokinetic profiles. This compound can serve as a starting material for the synthesis of novel anti-inflammatory, antimicrobial, and central nervous system-targeting agents.[3][5] The methoxy group can also play a role in modulating the metabolic stability and receptor-binding affinity of a drug candidate.

-

Materials Science: Thiophene-based polymers are known for their conductive properties. Functionalized thiophenes like Methyl 5-Methoxy-2-thiophenecarboxylate can be used to synthesize tailored polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: The safety information provided is based on analogous compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

Methyl 5-Methoxy-2-thiophenecarboxylate is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides a handle for a variety of chemical transformations, making it an attractive starting material for the development of novel pharmaceuticals and advanced materials. While some specific data for this compound is not extensively documented, a strong understanding of the principles of thiophene chemistry allows for a robust and scientifically sound approach to its use in research.

References

- The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR...

-

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate - MySkinRecipes. Available at: [Link]

-

Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99% - Cole-Parmer. Available at: [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Methyl-2-thiophenecarboxylic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 5-Methoxy-2-thiophenecarboxylate in Organic Solvents

Introduction

Methyl 5-methoxy-2-thiophenecarboxylate is a substituted thiophene derivative with potential applications in pharmaceutical and materials science research. As a key intermediate, understanding its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl 5-methoxy-2-thiophenecarboxylate, offering a predictive framework and detailed experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The key intermolecular forces at play for methyl 5-methoxy-2-thiophenecarboxylate are dipole-dipole interactions and London dispersion forces. The presence of the ester and methoxy functional groups introduces polarity to the molecule.

Molecular Structure Analysis:

Methyl 5-methoxy-2-thiophenecarboxylate possesses a thiophene ring, a polar ester group (-COOCH₃), and a methoxy group (-OCH₃). The lone pairs of electrons on the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, although the molecule lacks a hydrogen bond donor. The presence of these polar groups suggests that it will be more soluble in polar solvents compared to nonpolar solvents. However, the thiophene ring and the methyl groups contribute to its nonpolar character. Therefore, a nuanced understanding of solvent polarity is crucial for predicting its solubility.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the relative solubility of methyl 5-methoxy-2-thiophenecarboxylate in a range of common organic solvents. Solvents are categorized by their polarity, from nonpolar to polar.

Table 1: Predicted Solubility of Methyl 5-Methoxy-2-thiophenecarboxylate in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | Primarily London dispersion forces; significant mismatch in polarity. |

| Toluene | Nonpolar | Low to Moderate | Aromatic ring may offer some interaction with the thiophene ring. |

| Diethyl Ether | Moderately Polar | Moderate | Ether oxygen can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Polar | High | Similar ester functionality and moderate polarity should lead to good solubility. |

| Acetone | Polar Aprotic | High | The polar carbonyl group should interact favorably with the ester and methoxy groups. |

| Isopropanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor to the ester and methoxy oxygens. |

| Ethanol | Polar Protic | Moderate to High | Similar to isopropanol, with slightly higher polarity. |

| Methanol | Polar Protic | Moderate | While polar, the smaller size and strong hydrogen bonding network of methanol might slightly hinder solubility compared to ethanol.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Water | Very Polar | Low | The nonpolar thiophene ring and methyl groups will likely dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of methyl 5-methoxy-2-thiophenecarboxylate.

Materials and Equipment

-

Methyl 5-methoxy-2-thiophenecarboxylate (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Quantitative Solubility Determination Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of methyl 5-methoxy-2-thiophenecarboxylate into a series of vials.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.

-

Immediately dilute the filtered aliquot with a known volume of a suitable solvent (the same solvent used for the mobile phase in HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of methyl 5-methoxy-2-thiophenecarboxylate of known concentrations.

-

Analyze the calibration standards and the diluted sample aliquots using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of methyl 5-methoxy-2-thiophenecarboxylate in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for quantitative solubility determination.

Qualitative Solubility Classification

For rapid screening or preliminary assessment, a qualitative solubility classification can be performed. This involves observing the dissolution of a small amount of the compound in a given solvent.

Protocol for Qualitative Solubility Testing

-

Place approximately 10-20 mg of methyl 5-methoxy-2-thiophenecarboxylate into a small test tube.

-

Add 1 mL of the test solvent in portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Logical Flow for Solubility Classification

The following flowchart provides a systematic approach to classifying the solubility of an unknown organic compound, which can be adapted for methyl 5-methoxy-2-thiophenecarboxylate.

Caption: Qualitative solubility classification scheme.[3][4]

Conclusion

The solubility of methyl 5-methoxy-2-thiophenecarboxylate is a critical parameter for its effective use in scientific research and development. This guide has provided a theoretical basis for predicting its solubility in a variety of organic solvents, along with detailed, actionable protocols for its quantitative and qualitative determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions regarding solvent selection for various applications, from chemical reactions to final product formulation. The experimental methods described herein provide a framework for generating robust and reliable solubility data, which is essential for advancing research and development efforts involving this compound.

References

-

Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 15, 2026, from a web page on an academic institution's domain. (A generic reference as the direct link may not be stable long-term, but the content is widely available in organic chemistry lab manuals).

- DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 15, 2026, from a course material PDF from an academic institution. (Similar to the above, this represents a standard organic chemistry experiment).

- Solubility of Organic Compounds. (2023, August 31). Retrieved February 15, 2026, from a university chemistry department's website.

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Methyl 5-Methoxy-2-thiophenecarboxylate melting point and boiling point data

CAS Registry Number: 77133-25-6 Document Type: Technical Reference Guide Version: 2.0 (Senior Scientist Review)

Executive Summary

Methyl 5-methoxy-2-thiophenecarboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemicals. Structurally, it functions as a bioisostere for para-substituted benzoates, offering altered metabolic stability and hydrogen-bonding potential due to the thiophene sulfur and the methoxy substituent.

This guide provides a rigorous analysis of its physicochemical properties, specifically focusing on the thermodynamic phase transitions (melting and boiling points) which are critical for process optimization. Note that due to its low melting point (~46 °C), this compound represents a unique handling challenge, often existing as a "semi-solid" or supercooled liquid in warm laboratory environments.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The physicochemical behavior of this molecule is dictated by the electron-donating methoxy group at the C5 position opposing the electron-withdrawing ester at C2. This "push-pull" electronic system stabilizes the crystalline lattice less effectively than its symmetric analogs, resulting in a relatively low melting point.

| Parameter | Data |

| IUPAC Name | Methyl 5-methoxythiophene-2-carboxylate |

| CAS Number | 77133-25-6 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| SMILES | COC1=CC=C(S1)C(=O)OC |

Structural Visualization

The following diagram illustrates the core connectivity and the dipole vectors that influence the lattice energy.

Figure 1: Structural connectivity and electronic "push-pull" effects influencing the solid-state properties.

Physicochemical Data: Melting & Boiling Points[6][7][8]

The following data aggregates experimental values from supplier certificates of analysis (CoA) and computational consensus models.

Thermodynamic Phase Transitions

| Property | Value / Range | Condition | Confidence Level |

| Melting Point (MP) | 46 °C | 1 atm (Standard Ambient) | High (Experimental) |

| Boiling Point (BP) | 255.3 ± 20.0 °C | 760 mmHg | Moderate (Predicted) |

| Flash Point | ~108 °C | Closed Cup | Predicted |

| Density | 1.25 ± 0.1 g/cm³ | 20 °C | Predicted |

| Physical State | Low-Melting Solid | < 40 °C | Experimental |

Critical Analysis of Data[9]

-

The "Summer Melt" Phenomenon: With a melting point of 46 °C, this compound is thermodynamically unstable as a solid in uncontrolled transit during summer months. It frequently arrives as a supercooled liquid or a fused mass.

-

Boiling Point Integrity: The predicted boiling point of ~255 °C suggests that distillation at atmospheric pressure is inadvisable due to the high probability of thermal decomposition (decarboxylation or ether cleavage) before the boiling point is reached.

Experimental Protocols

As a Senior Scientist, relying solely on a capillary melting point apparatus for low-melting solids is insufficient due to the lack of enthalpy data. The following protocols ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

DSC is the gold standard for verifying the 46 °C melting point and quantifying purity via the Van 't Hoff equation.

Workflow:

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Equilibration: Cool to 0 °C to ensure full crystallization.

-

Ramp: Heat at 5 °C/min from 0 °C to 100 °C.

-

Analysis: The onset temperature (

) of the endothermic peak represents the true melting point. A sharp peak indicates high purity; a broad peak indicates solvent entrapment or impurities.

Protocol B: Vacuum Distillation (BP Determination)

Do not attempt atmospheric distillation. Use the Nomograph method to estimate the boiling point at reduced pressure.

-

Target: To distill at a safe temperature (e.g., 100 °C), reduce system pressure to approximately 2–5 mmHg .

-

Calculation: Using the Clausius-Clapeyron relation, a BP of 255 °C (760 mmHg) correlates to roughly 110–120 °C at 10 mmHg.

Analytical Workflow Diagram

Figure 2: Decision tree for characterizing the physical state and volatility of the compound.

Synthesis & Impurity Profile

Understanding the synthesis is crucial because specific impurities (starting materials) can depress the melting point significantly (eutectic formation).

Common Route: Nucleophilic Aromatic Substitution (SnAr) or Palladium-catalyzed coupling.

-

Precursor: Methyl 5-bromo-2-thiophenecarboxylate.

-

Reagent: Sodium Methoxide (NaOMe) / Copper Catalyst.

-

Critical Impurity: Unreacted bromo-ester (MP ~62 °C). If the product melts higher than 46 °C, it may be contaminated with the bromo-precursor.

Handling and Stability

-

Storage: Store at 2–8 °C . At room temperature (25 °C), the solid is close to its phase transition, promoting "caking" and surface melting.

-

Hygroscopicity: Esters can hydrolyze. Store under inert gas (Nitrogen/Argon) to prevent moisture from hydrolyzing the ester to the acid (5-methoxy-2-thiophenecarboxylic acid), which would drastically alter the melting point.

References

-

Sigma-Aldrich. (2025). Product Specification: Methyl 5-methoxy-2-thiophenecarboxylate (CAS 77133-25-6).[1] (Verified Source for MP: 46 °C).

-

PubChem. (2025).[2] Compound Summary: 5-Methoxythiophene-2-carboxylic acid methyl ester.[3] National Library of Medicine.

-

ChemicalBook. (2024). Methyl 5-methoxy-2-thiophenecarboxylate Properties and Suppliers.[1]

-

NIST WebBook. (2023). Thermophysical Properties of Thiophene Derivatives. (Used for Clausius-Clapeyron estimations).

Sources

Navigating the Unknown: A Technical Safety Guide to Methyl 5-Methoxy-2-thiophenecarboxylate

An In-depth Hazard Assessment for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring, a sulfur-containing heterocycle, is a common moiety in many pharmaceuticals and agrochemicals. The metabolic activation of the thiophene ring can sometimes lead to the formation of reactive intermediates, which may be responsible for toxicity.[1][2] This guide will delve into the anticipated hazards associated with Methyl 5-Methoxy-2-thiophenecarboxylate, drawing on the safety data of key structural analogs: 2-methoxythiophene, methyl 2-thiophenecarboxylate, and various methylated methyl thiophenecarboxylates.

Methodology: An Analog-Based Hazard Assessment

In the absence of direct safety data for Methyl 5-Methoxy-2-thiophenecarboxylate, a scientifically grounded hazard assessment can be constructed by analyzing the toxicological profiles of structurally similar compounds. This approach, rooted in the principles of toxicology and structure-activity relationships (SAR), allows for a predictive understanding of potential hazards. The primary analogs selected for this assessment are:

-

2-Methoxythiophene: Shares the methoxy-substituted thiophene core.

-

Methyl 2-thiophenecarboxylate: Possesses the methyl ester functional group on the thiophene ring.

-

Methyl 3-methylthiophene-2-carboxylate and Methyl 4-methylthiophene-2-carboxylate: Provide insight into the influence of alkyl substitution on the thiophene ring in conjunction with the methyl ester.

By synthesizing the known GHS classifications and toxicological data of these analogs, we can infer a likely hazard profile for Methyl 5-Methoxy-2-thiophenecarboxylate. This evidence-based approach provides a robust framework for establishing safe handling and experimental protocols.

Caption: Workflow for Analog-Based Chemical Hazard Assessment.

Predicted Hazard Identification and GHS Classification

Based on the analysis of its structural analogs, Methyl 5-Methoxy-2-thiophenecarboxylate is predicted to be a hazardous substance. The following GHS classification is proposed:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis for Classification (Analog Data) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Based on data for Methyl 3-methylthiophene-2-carboxylate and Methyl 4-methylthiophene-2-carboxylate.[3][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Based on data for Methyl 3-methylthiophene-2-carboxylate and Methyl 4-methylthiophene-2-carboxylate.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Based on data for Methyl 3-methylthiophene-2-carboxylate and Methyl 4-methylthiophene-2-carboxylate.[3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | Based on data for Methyl 3-methylthiophene-2-carboxylate and Methyl 4-methylthiophene-2-carboxylate.[3][4] |

| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapor | Based on data for the analog 2-Methoxythiophene.[5] |

Pictograms:

Toxicological Summary

A comprehensive toxicological profile for Methyl 5-Methoxy-2-thiophenecarboxylate has not been established. However, based on data from analogous compounds, the following effects are anticipated:

-

Acute Toxicity: The compound is predicted to be harmful if swallowed. The oral LD50 is likely to fall within the range for GHS Category 4 (300-2000 mg/kg). For instance, a study on a thiophene-containing derivative of 1,2,4-triazole determined an LD50 of 1125 mg/kg in rats. [6]* Skin Irritation: Direct contact is expected to cause skin irritation. Prolonged or repeated exposure may lead to dermatitis.

-

Eye Irritation: The compound is predicted to be a serious eye irritant, potentially causing redness, pain, and blurred vision upon contact.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.

-

Genotoxicity and Carcinogenicity: There is no specific data for Methyl 5-Methoxy-2-thiophenecarboxylate. While some thiophene derivatives have been investigated for genotoxicity, the results are compound-specific. [7]At present, there is no basis to classify this compound as a mutagen or carcinogen.

Exposure Controls and Personal Protection

To minimize exposure and ensure the safety of laboratory personnel, the following engineering controls and personal protective equipment (PPE) are mandatory when handling Methyl 5-Methoxy-2-thiophenecarboxylate.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Clothing: Full-length trousers and closed-toe shoes are mandatory.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocol: Safe Handling and Storage

Adherence to strict protocols is crucial for the safe handling and storage of Methyl 5-Methoxy-2-thiophenecarboxylate.

Caption: Step-by-step protocol for safe handling of Methyl 5-Methoxy-2-thiophenecarboxylate.

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. [8][9] Spill and Waste Disposal:

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent entry into waterways. Collect the material for disposal.

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While a comprehensive, experimentally-derived safety profile for Methyl 5-Methoxy-2-thiophenecarboxylate is currently lacking, a robust hazard assessment can be formulated through the careful analysis of structurally analogous compounds. This guide provides a predictive overview of the potential hazards, including its likely classification as a flammable liquid that is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. By adhering to the stringent safety protocols outlined in this document, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment. It is imperative that all users of this chemical exercise caution and follow good laboratory practices.

References

- Gramec, D., et al. (2014). Bioactivation of thiophene-containing drugs. Drug Metabolism Reviews, 46(4), 435-453.

- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Thiophene.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-(Tributylstannyl)

- Oxford Lab Fine Chem LLP. (n.d.).

- ECHEMI. (n.d.).

- PubChem. (n.d.). 2-Methoxythiophene. National Center for Biotechnology Information.

- Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2023). Journal of Medicine and Life, 16(5), 721-726.

- Ossila Ltd. (2022).

- Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (2015). Journal of Physical Chemistry B, 119(51), 15684-15697.

- U.S. Environmental Protection Agency. (1992). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1).

- Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. (2003). Chemical Research in Toxicology, 16(11), 1435-1444.

- PubChem. (n.d.). Methyl thenoate. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). FICHES DE DONNEES DE SECURITE: Methyl 5-(chlorosulfonyl)

- Thermo Fisher Scientific. (2025).

- ChemSrc. (2025). Methyl thioglycolate.

- PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information.

- Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. (2020). Organic Process Research & Development, 24(10), 2096-2105.

- PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 3-hydroxy-5-methylthiophene-2-carboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). Methyl 4-cyano-5-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-3-methyl-2-thiophenecarboxylate. National Center for Biotechnology Information.

- Identification of a novel anticancer compound through screening of a drug library on multicellular spheroids. (2025). Journal of Cancer Research and Therapeutics, 21(1), 189-198.

- ChemicalBook. (n.d.). PIPERONYL ACETATE.

- Thermo Fisher Scientific. (n.d.). 化学品安全技术说明书: 2-Methoxythiophene.

- University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.

- Safe Work Australia. (n.d.).

- ChemSrc. (2025). Cyclohexylamine.

- Evaluation of gas chromatography-mass spectrometry analysis and yield attributing traits of caffeine treated Trigonella corniculata L.: A medicinally important herb. (2025). Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1).

- The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2007). Food and Chemical Toxicology, 45(2), 171-201.

- Wikipedia. (n.d.).

- ChemSrc. (n.d.). 还原黄6GD.

- Government of Canada. (2018). Draft screening assessment esters group.

Sources

- 1. femaflavor.org [femaflavor.org]

- 2. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxythiophene | C5H6OS | CID 85610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nj.gov [nj.gov]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to Methyl 5-Methoxy-2-thiophenecarboxylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-Methoxy-2-thiophenecarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. From procurement and synthesis to its role in the development of novel therapeutics, this document offers expert insights and practical, field-proven methodologies.

Introduction: The Significance of a Substituted Thiophene

Methyl 5-Methoxy-2-thiophenecarboxylate (CAS No. 77133-25-6) is a member of the thiophene family, a class of sulfur-containing heterocyclic compounds that are mainstays in drug discovery.[1] The thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a benzene ring, improving potency and pharmacokinetic properties.[1] The strategic placement of a methoxy group at the 5-position and a methyl ester at the 2-position of the thiophene core in this particular molecule offers medicinal chemists a versatile scaffold for structural modifications. The electron-donating nature of the methoxy group can influence the electronic properties of the thiophene ring, potentially enhancing interactions with biological targets.[2] Furthermore, the methoxy group can improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[2]

Supplier and Price Comparison

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. A comparative analysis of suppliers for Methyl 5-Methoxy-2-thiophenecarboxylate is presented below to aid in this process. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Moldb | M197234 | 95+% | 100mg | $42.00 |

| 250mg | $68.00 | |||

| 1g | $198.00 | |||

| 5g | $836.00 | |||

| Amadis Chemical | Not specified | 97% | 5g | $377.00 |

| Alchimica | R008NWO | Not specified | 250mg | Inquire |

Note: The pricing information is based on data available and may not reflect the most current prices. It is recommended to contact the suppliers directly for up-to-date information and bulk pricing inquiries.

Synthesis of Methyl 5-Methoxy-2-thiophenecarboxylate: A Validated Protocol

The following is a detailed, self-validating protocol for the synthesis of Methyl 5-Methoxy-2-thiophenecarboxylate, adapted from established methodologies for the preparation of similar thiophene derivatives.[3] The causality behind each experimental choice is explained to ensure reproducibility and success.

Reaction Scheme

Caption: A workflow diagram for the synthesis of Methyl 5-Methoxy-2-thiophenecarboxylate.

Step-by-Step Methodology

Materials:

-

Dimethyl thiophene-2,5-dicarboxylate

-

Sodium metal

-

Anhydrous Methanol

-

Hydrochloric acid (6 M)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in anhydrous methanol to prepare a fresh solution of sodium methoxide. This ensures the use of a strong, anhydrous base, which is crucial for the subsequent reaction.

-

Reaction Setup: To a solution of dimethyl thiophene-2,5-dicarboxylate (1 equivalent) in anhydrous methanol, add the freshly prepared sodium methoxide solution. The use of anhydrous methanol is critical to prevent quenching of the base and unwanted side reactions.

-

Reaction: Heat the resulting mixture at 343 K (70 °C) for 5 hours.[3] Heating provides the necessary activation energy for the selective hydrolysis of one of the ester groups.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Carefully acidify the filtrate with 6 M hydrochloric acid to a pH of approximately 5.[3] The product, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, will precipitate as a colorless solid. Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold methanol.

-

-

Esterification (if necessary): While the above procedure yields the carboxylic acid, a final esterification step would be required to obtain Methyl 5-Methoxy-2-thiophenecarboxylate. This can be achieved through standard methods such as Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 5-Methoxy-2-thiophenecarboxylate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The thiophene core, combined with the strategically placed methoxy and methyl ester groups, allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Role as a Versatile Intermediate

The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for further functionalization. The thiophene ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents to modulate the biological activity and physicochemical properties of the molecule.

Logical Pathway for Drug Development

Caption: Logical pathway from a starting material to a drug candidate.

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The presence of the methoxy group in Methyl 5-Methoxy-2-thiophenecarboxylate can be particularly advantageous in drug design, as it can enhance binding to target proteins and improve metabolic stability.[2] For instance, the methoxy group can act as a hydrogen bond acceptor and its lipophilicity can contribute to better membrane permeability.

Conclusion

Methyl 5-Methoxy-2-thiophenecarboxylate is a chemical compound of significant interest to researchers in both academia and industry. Its versatile structure makes it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its procurement, a detailed and validated synthesis protocol, and an exploration of its applications in drug discovery. By understanding the fundamental chemistry and strategic importance of this substituted thiophene, researchers can better leverage its potential in their scientific endeavors.

References

-

Alchimica. (n.d.). Methyl 5-Methoxy-2-thiophenecarboxylate (1 x 250 mg). Retrieved from [Link]

-

Xia, G. M., Wang, X. L., & Liu, G. S. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. Retrieved from [Link]

-

Dzhemilev, U. M., Vakhitov, I. A., & Fatykhov, A. A. (2001). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 50(9), 1735–1739. Retrieved from [Link]

-

UCHEM. (n.d.). Thiophene derivatives. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Methoxybenzo[b]thiophene-2-carboxylic acid | 23046-02-8. Retrieved from [Link]

-

Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 5-Methoxy-2-thiophenecarboxylic acid. Retrieved from [Link]

-

Kumar, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1199. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Advanced Technical Guide: 5-Methoxythiophene-2-Carboxylate Derivatives in Medicinal Chemistry

Topic: Literature Review of 5-Methoxythiophene-2-Carboxylate Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-methoxythiophene-2-carboxylate scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a bioisostere for electron-rich benzoic acids and indole carboxylates. Distinguished by the "push-pull" electronic system—where the electron-donating 5-methoxy group opposes the electron-withdrawing 2-carboxylate—this scaffold exhibits unique reactivity and binding properties. This guide synthesizes critical literature to provide a definitive manual on the synthesis, stability, and therapeutic applications of these derivatives, specifically targeting oncology (tubulin inhibition) and antimicrobial resistance.

Chemical Architecture & Electronic Properties[1]

The "Push-Pull" Electronic System

The thiophene ring is inherently electron-rich (excess

-

Stability Warning: Unlike their benzene counterparts, 5-methoxythiophene-2-carboxylic acids are prone to decarboxylation under strongly acidic conditions due to the stabilization of the resulting protonated intermediate by the methoxy group. Protocols must avoid prolonged exposure to high temperatures in acidic media.

-

Bioisosterism: This scaffold is frequently used to replace p-methoxybenzoic acid moieties to improve lipophilicity (LogP) and alter metabolic clearance rates (CYP450 interaction).

Synthetic Strategies & Protocols

The synthesis of 5-methoxythiophene-2-carboxylate derivatives requires navigating the sensitivity of the electron-rich ring. Below are the two most robust, field-proven methodologies.

Method A: Copper-Catalyzed Methoxylation (Ullmann-Type)

This is the industry-standard route for converting stable 5-bromo precursors into the desired ether.

Mechanism: Copper(I)-mediated nucleophilic aromatic substitution. Starting Material: Methyl 5-bromothiophene-2-carboxylate.

Protocol:

-

Reagents: Methyl 5-bromothiophene-2-carboxylate (1.0 eq), Sodium methoxide (2.0 eq, 25% in MeOH), CuI (0.1 eq).

-

Solvent: DMF/Methanol (4:1 ratio). Note: DMF is critical for solubilizing the copper intermediate.

-

Conditions: Heat to 80–90°C in a sealed tube for 4–6 hours.

-

Workup (Self-Validating Step):

-

Cool and dilute with EtOAc. Wash with 1N HCl (briefly) to remove copper salts.

-

TLC Check: The product (methoxy) will be more polar than the starting material (bromo).

-

NMR Validation: Look for the disappearance of the C5-proton (or C5-Br influence) and the appearance of a singlet at

3.95–4.05 ppm (thiophene-OMe).

-

Method B: Methylation of Hydroxythiophenes (Fiesselmann Synthesis)

Used when the thiophene ring is constructed de novo or when 5-hydroxy tautomers are available.

Protocol:

-

Precursor: Methyl 3-hydroxy- or 5-hydroxythiophene-2-carboxylate.[1]

-

Reagents: Dimethyl sulfate (1.1 eq) or Methyl iodide (1.2 eq),

(2.0 eq). -

Solvent: Acetone (anhydrous).

-

Conditions: Reflux for 2–3 hours.

-

Critical Insight: This method avoids heavy metals but requires careful handling of dimethyl sulfate (genotoxic).

Visualization: Synthesis Pathways

Caption: Comparative synthetic routes for 5-methoxythiophene-2-carboxylates with validation steps.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6]

The 5-methoxythiophene-2-carboxylate moiety acts as a pharmacophore in several high-value therapeutic areas.

Tubulin Polymerization Inhibitors (Oncology)

Derivatives of this scaffold serve as potent Colchicine Binding Site Inhibitors (CBSIs) . The 5-methoxy group mimics the methoxy pattern of Colchicine or Combretastatin A-4 (CA-4), essential for hydrophobic pocket occupancy.

-

Mechanism: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

-

Key Derivative: Methyl 3-amino-5-phenylthiophene-2-carboxylate analogues (often with methoxy substitutions on the phenyl ring) show

values in the nanomolar range (10–50 nM) against HeLa and MCF-7 cell lines.

Antibacterial Agents (Gram-Positive)

Thiophene-2-carboxamides derived from this acid core have demonstrated efficacy against MRSA (Methicillin-resistant Staphylococcus aureus).

-

SAR Insight: The 5-methoxy group increases lipophilicity, facilitating penetration of the bacterial cell wall.

-

Data: 5-methoxy-substituted derivatives often outperform their 5-methyl or 5-H counterparts in Minimum Inhibitory Concentration (MIC) assays.

Kinase Inhibitors

The scaffold is utilized in designing ATP-competitive inhibitors for kinases such as PIM-1 and CLK1/4 . The carboxylate group (often converted to an amide) forms hydrogen bonds with the kinase hinge region, while the 5-methoxy group occupies the hydrophobic back-pocket.

Summary of Biological Data

| Therapeutic Target | Derivative Class | Key Activity Metric | Mechanism of Action |

| Tubulin (Cancer) | 2-Aroyl-5-methoxythiophenes | Colchicine site binding; G2/M arrest | |

| Bacterial (MRSA) | Thiophene-2-carboxamides | MIC: 2–8 | Cell wall penetration / Oxidative stress |

| Kinase (PIM/CLK) | 5-Substituted-2-carboxamides | ATP-competitive inhibition | |

| SMS2 (Dry Eye) | Thiophene carboxamide analogues | Sphingomyelin synthase 2 inhibition |

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold follows a strict logic based on the spatial and electronic requirements of the binding pocket.

Caption: SAR Map detailing the functional role of each position on the thiophene ring.

References

-

Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. Link

-

Xia, G. M., et al. (2010).[2] 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.[3][4] Acta Crystallographica Section E. Link

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomolecules. Link

-

Aalten, H. L., et al. (1989).[5] The copper catalysed reaction of sodium methoxide with aryl bromides. Tetrahedron. Link

-

Mostafa, Y. A., et al. (2023).[2] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.tue.nl [pure.tue.nl]

Nucleophilic aromatic substitution synthesis of 5-methoxythiophene derivatives

Application Note: Precision Synthesis of 5-Methoxythiophene Derivatives via Nucleophilic Aromatic Substitution ( )

Executive Summary

The synthesis of 5-methoxythiophene derivatives is a critical transformation in medicinal chemistry, particularly for developing antibiotics (e.g., oxazolidinones) and optoelectronic materials. While thiophene is inherently electron-rich (

This guide provides a rigorous mechanistic framework and validated protocols for synthesizing 5-methoxythiophenes. We contrast the "easy" synthesis of highly activated nitro-thiophenes with the "challenging" synthesis of moderately activated formyl-thiophenes, highlighting the necessary adjustments in leaving group selection and solvent engineering.

Mechanistic Foundation

The Thiophene Paradox

Unlike benzene, thiophene does not readily undergo

The Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the sigma-complex (Meisenheimer adduct), not the expulsion of the leaving group.[1] Consequently, the electronegativity of the leaving group is more critical than its bond strength.

Critical Process Parameters (CPP)

The following parameters determine the success of the reaction. Note the counter-intuitive order of leaving group reactivity.

Table 1: Leaving Group & Solvent Effects on Reaction Rate ( )

| Parameter | Variable | Reactivity Trend | Mechanistic Explanation |

| Leaving Group (L) | F, NO | F > NO | High electronegativity of Fluorine inductively stabilizes the Meisenheimer intermediate (lowers |

| Solvent | DMSO, DMF, MeOH, THF | DMSO > DMF > MeOH | Polar aprotic solvents (DMSO) solvate the cation (Na |

| Nucleophile | NaOMe, KOMe | KOMe > NaOMe | Larger cation radius (K |

| Temperature | 0°C to 100°C | Substrate Dependent | Nitro-thiophenes react at 0–25°C. Formyl/Cyano-thiophenes require reflux. |

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-Nitrothiophene (Highly Activated)

Targeting the "Gold Standard"

Rationale: The nitro group at C5 provides exceptional stabilization for the negative charge at C2 during the intermediate state. This reaction is rapid and exothermic.

Reagents:

-

2-Bromo-5-nitrothiophene (1.0 eq)

-

Sodium Methoxide (1.1 eq, 25% wt in MeOH)

-

Methanol (anhydrous, 10 V)

Step-by-Step Procedure:

-

Setup: Charge 2-bromo-5-nitrothiophene (20.8 g, 100 mmol) into a 500 mL 3-neck round-bottom flask equipped with a thermometer and N

inlet. -

Solvation: Add anhydrous Methanol (200 mL). Stir to obtain a suspension (or solution depending on temp). Cool to 0°C using an ice bath.

-

Addition: Add Sodium Methoxide solution (23.7 g, 110 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic. Maintain internal temperature < 10°C.

-

Reaction: Remove ice bath and allow to warm to 20°C. Stir for 2 hours.

-

Quench: Pour the reaction mixture into ice-cold water (600 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash the cake with cold water (

mL) to remove NaBr. -

Purification: Recrystallize from hot Ethanol if necessary.

-

Yield: Expect 85–92% yield. Yellow crystalline solid.

Protocol B: Synthesis of 5-Methoxythiophene-2-carbaldehyde (Moderately Activated)

Targeting a substrate with weaker activation.

Rationale: The aldehyde (-CHO) is a weaker EWG than nitro. 2-Bromo-5-formylthiophene reacts sluggishly. To optimize, we switch the leaving group to Fluorine (if available) or increase temperature and solvent polarity. Here, we use the chloro-derivative with enhanced conditions.

Reagents:

-

5-Chloro-2-thiophenecarboxaldehyde (1.0 eq)

-

Sodium Methoxide (solid, 1.5 eq)

-

DMSO (5 V) / MeOH (1 V) mixture

Step-by-Step Procedure:

-

Setup: Charge 5-chloro-2-thiophenecarboxaldehyde (14.6 g, 100 mmol) into a flask.

-

Solvent System: Add DMSO (75 mL). We use DMSO to accelerate the rate, but add a small amount of MeOH (15 mL) to solvate the methoxide initially.

-

Nucleophile: Add solid NaOMe (8.1 g, 150 mmol) in portions.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: The darker color indicates potential polymerization; monitor strictly by HPLC.

-

-

Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (

mL). Note: The product is more soluble in organics than the nitro-derivative. -

Washing: Wash combined organics with Brine (

) to remove DMSO. Dry over Na -

Purification: Flash chromatography is usually required (Gradient: 0-10% EtOAc in Hexanes).

-

Yield: Expect 60–75%. Amber oil or low-melting solid.

Quality Control & Troubleshooting Workflow

The stability of methoxythiophenes is the primary concern. The electron-donating methoxy group renders the thiophene ring susceptible to electrophilic attack (e.g., protonation), leading to hydrolysis or polymerization.

Key Troubleshooting Points

-

Product Instability: 2-Methoxythiophenes are acid-sensitive enol ether equivalents. Never wash the organic layer with strong acid (e.g., 1M HCl) during workup. Use saturated NH

Cl or water. -

Transesterification: If your substrate contains an ester group (e.g., Methyl 5-bromothiophene-2-carboxylate), use the alcohol corresponding to the ester (MeOH) as solvent to prevent ester scrambling.

-

Halogen Dance: In highly basic conditions (e.g., if using bases stronger than alkoxides like LDA, though less likely with NaOMe), halogens on thiophene can migrate. Stick to thermodynamic conditions (Reflux) rather than kinetic conditions (low temp lithiation) to avoid this.

References

-

Spinelli, D., et al. (1965).[1] "Thiophene Series—VI: Substituent Effect on the Rate of Nucleophilic Substitution." Tetrahedron. (Classic kinetic study establishing the mechanism). [1]

-

Consiglio, G., et al. (2002).[3] "Nucleophilic substitution on thiophene derivatives: A multi-parameter approach." Journal of the Chemical Society, Perkin Transactions 2.[3] (Detailed analysis of leaving group effects).

-

Organic Syntheses. (1921-2026).[4] "2-Nitrothiophene."[4][5][6][7][8] (Foundational preparation of the nitro-thiophene precursor).

-

BenchChem. (2025). "Optimizing Nucleophilic Aromatic Substitutions on Polychlorinated Thiophenes." (Modern optimization for chlorinated substrates).

-

Smaoui, Y., et al. (2018). "Theoretical Mechanistic and Reactivity Study of SNAr on Thiophenes." International Journal of Chemical Kinetics. (DFT studies confirming the Meisenheimer complex).

Sources

- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Methyl 5-Methoxy-2-thiophenecarboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

These application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the utility of Methyl 5-Methoxy-2-thiophenecarboxylate as a strategic intermediate in the synthesis of diverse and biologically active molecules. This document provides insights into the chemical rationale behind its use, detailed synthetic protocols, and a discussion of the therapeutic potential of the resulting compound classes.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in drug discovery, prized for its ability to act as a bioisostere for the phenyl group, enhancing physicochemical properties such as solubility and metabolic stability.[1] Its unique electronic and geometric characteristics allow for a wide range of chemical modifications, making it a cornerstone in the design of novel therapeutic agents.[1][2] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant effects.[2][3]

Methyl 5-Methoxy-2-thiophenecarboxylate is a particularly valuable starting material due to its bifunctional nature. The methyl ester at the 2-position provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The methoxy group at the 5-position, an electron-donating group, can influence the electronic properties of the thiophene ring and offers a site for further functionalization or can be a key pharmacophoric feature in the final active molecule.[4]

Strategic Utility of Methyl 5-Methoxy-2-thiophenecarboxylate

The strategic value of Methyl 5-Methoxy-2-thiophenecarboxylate lies in its predictable reactivity, allowing for the controlled synthesis of more complex molecules. The primary reaction pathways involve the transformation of the methyl ester into a variety of functional groups, most notably amides, which are central to the structure of many pharmaceuticals.

Core Reaction: Amide Bond Formation

The most common and impactful application of Methyl 5-Methoxy-2-thiophenecarboxylate is in the synthesis of 5-methoxy-2-thiophenecarboxamides. This is typically achieved through a two-step process:

-

Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This is a straightforward reaction, usually carried out under basic conditions.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This step often employs a coupling agent to activate the carboxylic acid.

The choice of the amine component in the coupling reaction is critical as it introduces the desired diversity and can be tailored to target specific biological pathways.

Detailed Protocols

Protocol 1: Synthesis of 5-Methoxy-2-thiophenecarboxylic Acid

This protocol details the hydrolysis of the methyl ester to the carboxylic acid, a crucial first step for subsequent amide coupling reactions.

Materials:

-

Methyl 5-Methoxy-2-thiophenecarboxylate

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 1M

-

Distilled Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add Methyl 5-Methoxy-2-thiophenecarboxylate (1 equivalent).

-

Add methanol to dissolve the starting material (approximately 5-10 mL per gram of starting material).

-

Prepare a solution of sodium hydroxide (1.2 equivalents) in water and add it to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Add distilled water to the residue and stir.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold distilled water.

-

Dry the product under vacuum to obtain 5-Methoxy-2-thiophenecarboxylic acid.

Data Presentation:

| Parameter | Expected Value |

| Yield | 90-98% |

| Appearance | White to off-white solid |

| Purity (by NMR) | >95% |

Protocol 2: General Procedure for the Synthesis of 5-Methoxy-2-thiophenecarboxamides

This protocol provides a general method for the coupling of 5-Methoxy-2-thiophenecarboxylic acid with a variety of amines using a common coupling agent.

Materials:

-

5-Methoxy-2-thiophenecarboxylic Acid (from Protocol 1)

-

Amine (primary or secondary, 1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-Methoxy-2-thiophenecarboxylic acid (1 equivalent) and the desired amine (1 equivalent).

-

Add anhydrous dichloromethane.

-

Add DMAP (0.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-Methoxy-2-thiophenecarboxamide.

Experimental Workflow Diagram:

Applications in the Synthesis of Biologically Active Molecules

While a direct, large-scale application of Methyl 5-Methoxy-2-thiophenecarboxylate as a key intermediate for a specific blockbuster drug is not prominently documented in publicly available literature, the resulting 5-methoxy-2-thiophenecarboxamide scaffold is of significant interest in medicinal chemistry. Numerous studies have highlighted the diverse biological activities of thiophene carboxamide derivatives.

Anticancer Activity:

Thiophene-based compounds have been extensively investigated for their potential as anticancer agents. The thiophene carboxamide scaffold has been incorporated into molecules designed to inhibit various cancer-related targets. For example, derivatives have shown cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, and leukemia.[1] Some have been found to act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target in both cancer and diabetes.[1]

Anti-inflammatory and Analgesic Properties:

The thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of thiophene to the phenyl ring allows it to be incorporated into molecules that inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Antimicrobial and Antiviral Activity:

Thiophene derivatives have also shown promise as antimicrobial and antiviral agents. The sulfur atom in the thiophene ring can interact with biological targets in ways that are distinct from their carbocyclic analogs, leading to unique biological activity profiles.

Logical Relationship of Thiophene Scaffold to Biological Activity:

Conclusion

Methyl 5-Methoxy-2-thiophenecarboxylate is a valuable and versatile intermediate for the synthesis of a wide array of thiophene-based compounds with significant therapeutic potential. The straightforward and high-yielding protocols for its conversion to 5-methoxy-2-thiophenecarboxamides provide a robust platform for the generation of compound libraries for drug discovery programs. The proven track record of the thiophene scaffold in medicinal chemistry underscores the importance of this starting material for the development of next-generation therapeutics.

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth. IRIS. Available at: [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

Using Methyl 5-Methoxy-2-thiophenecarboxylate in Suzuki-Miyaura coupling reactions

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 5-Methoxy-2-thiophenecarboxylate Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the strategic use of Methyl 5-Methoxy-2-thiophenecarboxylate derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Thiophene scaffolds are of paramount importance in medicinal chemistry and materials science, serving as foundational building blocks for numerous therapeutics and organic electronics.[1][2] The specific substitution pattern of Methyl 5-Methoxy-2-thiophenecarboxylate, featuring both an electron-donating group (methoxy) and an electron-withdrawing group (methyl ester), presents unique considerations for reactivity and optimization. This document is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, field-proven protocols, and robust troubleshooting strategies to enable the efficient synthesis of novel biaryl and heteroaryl thiophene structures.

Introduction: The Strategic Value of Substituted Thiophenes

The thiophene ring is a privileged heterocycle, integral to the structure of numerous FDA-approved drugs and high-performance organic materials.[1][2] Its ability to act as a bioisostere for a phenyl ring, coupled with its distinct electronic properties, makes it a highly desirable motif in drug design. The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid reagents.[3][4][5]

This guide focuses on the coupling of halogenated derivatives of Methyl 5-Methoxy-2-thiophenecarboxylate. The methoxy group at the 5-position and the methyl ester at the 2-position exert significant electronic influence on the thiophene ring, which must be carefully considered when designing a synthetic strategy. The electron-donating methoxy group activates the ring, while the electron-withdrawing ester group deactivates it, leading to nuanced reactivity at the C3 and C4 positions. Understanding this interplay is critical for achieving high-yield, selective coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. The process universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6] A strong understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the thiophene electrophile (e.g., Methyl 4-bromo-5-methoxy-2-thiophenecarboxylate). This is often the rate-determining step and results in a Palladium(II) intermediate. The electron-rich nature of the methoxy-substituted thiophene ring can facilitate this step compared to electron-deficient systems.[3][4]

-

Transmetalation : A base is required to activate the organoboron species (boronic acid or ester), forming a more nucleophilic boronate complex.[6][7] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]